molecular formula C14H14Cl2N2O2 B2751091 5,7-dichloroquinolin-8-yl N,N-diethylcarbamate CAS No. 441314-98-3

5,7-dichloroquinolin-8-yl N,N-diethylcarbamate

Cat. No.: B2751091
CAS No.: 441314-98-3
M. Wt: 313.18
InChI Key: IBTIFIIMNHAECJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-dichloroquinolin-8-yl N,N-diethylcarbamate is a chemical compound with the molecular formula C14H14Cl2N2O2. It is known for its unique structure, which includes a quinoline ring substituted with chlorine atoms at positions 5 and 7, and a carbamate group attached to the nitrogen atom at position 8.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dichloroquinolin-8-yl N,N-diethylcarbamate typically involves the reaction of 5,7-dichloroquinoline with N,N-diethylcarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or chloroform, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to maximize yield and purity. The product is typically purified through recrystallization or chromatography techniques to meet the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

5,7-dichloroquinolin-8-yl N,N-diethylcarbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoline derivatives.

    Substitution: The chlorine atoms at positions 5 and 7 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can result in a variety of functionalized quinoline compounds.

Scientific Research Applications

5,7-dichloroquinolin-8-yl N,N-diethylcarbamate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,7-dichloroquinolin-8-yl N,N-diethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    5,7-dichloro-8-hydroxyquinoline: Similar in structure but with a hydroxyl group instead of a carbamate group.

    5,7-diiodo-8-hydroxyquinoline: Contains iodine atoms instead of chlorine atoms.

    5-chloro-8-quinolinol: Contains a single chlorine atom and a hydroxyl group.

Uniqueness

5,7-dichloroquinolin-8-yl N,N-diethylcarbamate is unique due to its specific substitution pattern and the presence of the carbamate group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5,7-dichloroquinolin-8-yl) N,N-diethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O2/c1-3-18(4-2)14(19)20-13-11(16)8-10(15)9-6-5-7-17-12(9)13/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTIFIIMNHAECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=C(C=C(C2=C1N=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.